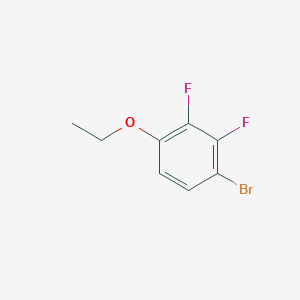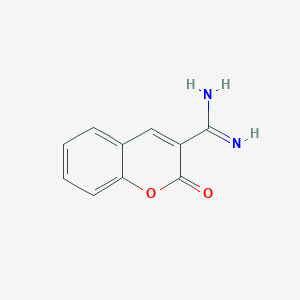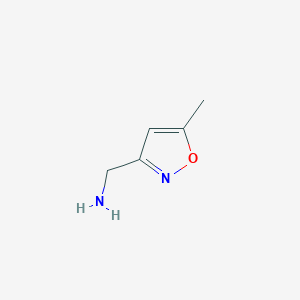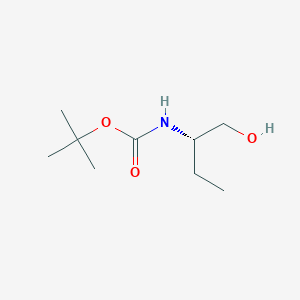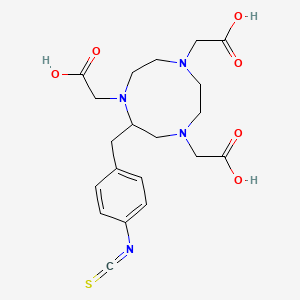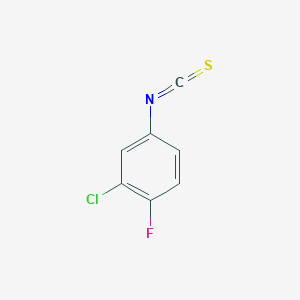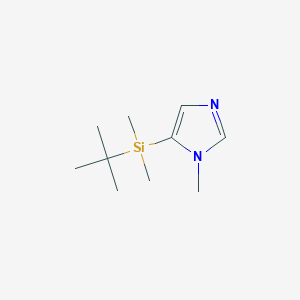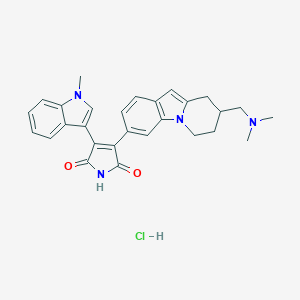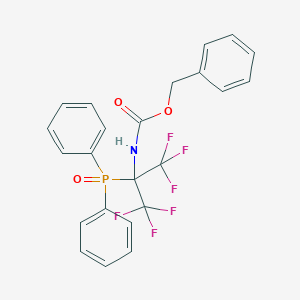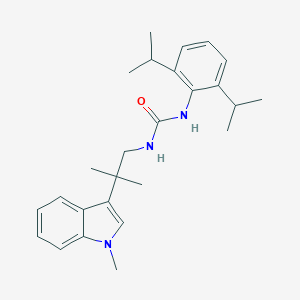
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, also known as BIM-23127, is a chemical compound that belongs to the class of urea-based compounds. It has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves its interaction with specific targets in the body, including enzymes and receptors. Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to interact with specific receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemische Und Physiologische Effekte
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have various biochemical and physiological effects in the body. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have neuroprotective properties and improve cognitive function. Additionally, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also some limitations to its use in lab experiments, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, including its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new analogs of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves a multi-step process that starts with the reaction of 2,6-diisopropylaniline with 2-bromo-1-(1-methyl-1H-indol-3-yl)propan-2-ol to form an intermediate product. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol to form the final product, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-. The synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its neuroprotective properties and its ability to improve cognitive function.
Eigenschaften
CAS-Nummer |
145131-27-7 |
|---|---|
Produktname |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- |
Molekularformel |
C26H35N3O |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-methyl-2-(1-methylindol-3-yl)propyl]urea |
InChI |
InChI=1S/C26H35N3O/c1-17(2)19-12-10-13-20(18(3)4)24(19)28-25(30)27-16-26(5,6)22-15-29(7)23-14-9-8-11-21(22)23/h8-15,17-18H,16H2,1-7H3,(H2,27,28,30) |
InChI-Schlüssel |
ASYGISDXVLIWAH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
Andere CAS-Nummern |
145131-27-7 |
Synonyme |
3-(2,6-dipropan-2-ylphenyl)-1-[2-methyl-2-(1-methylindol-3-yl)propyl]u rea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



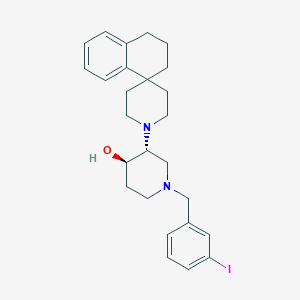
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
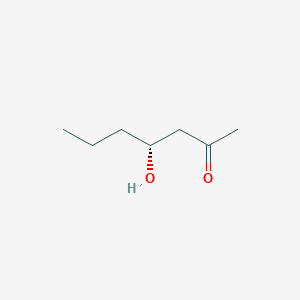
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
